N-(4-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Interaction and Binding Affinity
Studies have focused on the molecular interaction of related compounds with DNA and receptors, highlighting the importance of specific structural features for enhanced binding affinity. For instance, furamidine, with its dicationic minor groove binding property and structural similarity to antitrypanosomal drugs, shows a stronger DNA-binding affinity due to direct hydrogen bond interactions (Laughton et al., 1995). This suggests that compounds with similar structures could be engineered for specific biological interactions.
Synthesis and Chemical Evaluation
The synthesis of novel compounds, including those derived from furan-2-carboxamide, has been documented. These efforts aim to create substances with potential analgesic and anti-inflammatory properties, as well as to explore their biological activities. An example includes the synthesis of benzodifuranyl derivatives showing significant COX-2 inhibition, suggesting potential for therapeutic use in inflammation and pain management (Abu‐Hashem et al., 2020).
Pharmacological Evaluation
Compounds featuring piperazine and furan-2-carboxamide frameworks have been evaluated for their antimicrobial and antipsychotic potentials. Their structures have been modified to enhance activity against specific targets, underscoring the importance of structural elements in drug design. For example, azole derivatives starting from furan-2-carbohydrazide showed promising antimicrobial activities (Başoğlu et al., 2013).
Enantioselective Synthesis
Research on the enantioselective synthesis of related compounds, such as CGRP receptor inhibitors, demonstrates the importance of chirality in medicinal chemistry. A convergent, economical synthesis approach has been developed for these compounds, highlighting the potential for large-scale production of enantiomerically pure drugs (Cann et al., 2012).
Properties
IUPAC Name |
N-[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14-5-6-15(2)17(12-14)24-7-9-25(10-8-24)20(27)16-13-29-21(22-16)23-19(26)18-4-3-11-28-18/h3-6,11-13H,7-10H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPRSYFSMXZEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.